Cas no 343372-54-3 (3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile)

3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile is a specialized organic compound featuring a thiophene core functionalized with phenyl and fluorobenzyl oxyiminoethyl groups, along with two nitrile substituents. This structure imparts unique electronic and steric properties, making it valuable in advanced synthetic applications, particularly in the development of pharmaceuticals and functional materials. The presence of the fluorobenzyl moiety enhances metabolic stability and binding affinity in bioactive molecules, while the dicarbonitrile groups offer versatility for further derivatization. Its well-defined molecular architecture ensures consistent reactivity, supporting its use as a key intermediate in heterocyclic chemistry and drug discovery research. The compound’s high purity and stability further contribute to its utility in precision synthesis.
3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile structure
343372-54-3 structure
Product Name:3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
CAS No:343372-54-3
MF:
MW:
MDL:MFCD00974344
CID:4649227
Update Time:2025-10-12

3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
    • MDL: MFCD00974344

3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
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3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
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$918.00 2023-09-05
Matrix Scientific
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3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
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3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile Related Literature

Additional information on 3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile

Compound CAS No 343372-54-3: A Comprehensive Overview

The compound with CAS No 343372-54-3, known as 3-(2-{(2-Fluorobenzyl)oxyimino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile, is a highly specialized organic molecule with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its potential applications in advanced materials and drug development. The molecule's structure is characterized by a thiophene ring system, which is a five-membered aromatic heterocycle containing one sulfur atom, making it a key feature of its electronic properties.

The thiophene dicarbonitrile moiety in this compound contributes to its high electron-deficient nature, which is advantageous in various electronic applications. Recent studies have explored the use of such compounds in organic semiconductors, where their electron-deficient nature enhances charge transport properties. For instance, researchers have reported that thiophene-based dicarbonitriles can serve as effective acceptors in organic photovoltaic devices, improving device efficiency by facilitating electron transfer processes.

Another notable feature of this compound is the presence of a fluorobenzyl oxyimino group attached to the thiophene ring. This group introduces steric and electronic effects that can modulate the compound's reactivity and solubility. The fluorine atom in the fluoro-substituted benzyl group enhances the molecule's stability under thermal and oxidative conditions, making it suitable for high-performance applications. Additionally, the oxyimino group introduces hydrogen bonding capabilities, which can be exploited in designing supramolecular assemblies or in controlling the crystallinity of materials.

Recent advancements in synthetic methodologies have enabled the precise synthesis of this compound with high yield and purity. Researchers have employed a combination of palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies to construct the thiophene core and functionalize it with the desired substituents. These methods not only ensure structural integrity but also allow for fine-tuning of the compound's properties by varying substituent positions and types.

In terms of applications, thiophene dicarbonitriles like this compound are being actively investigated for their potential in next-generation electronics. Their ability to form stable charge transfer complexes makes them ideal candidates for use in field-effect transistors (FETs) and other electronic devices. Furthermore, their compatibility with solution-processing techniques facilitates their integration into flexible electronics, opening new avenues for wearable technologies and IoT devices.

Another promising area of research involves the use of this compound as a building block for bioactive molecules. The thiophene ring system is known to exhibit significant biological activity, particularly in anti-inflammatory and anticancer applications. By modifying the substituents on the thiophene ring, researchers can tailor the compound's bioavailability and pharmacokinetic properties, paving the way for novel therapeutic agents.

From an environmental standpoint, this compound's stability under various conditions makes it a sustainable choice for industrial applications. Its resistance to degradation ensures minimal environmental impact during its lifecycle. Moreover, its synthesis process employs eco-friendly catalysts and solvents, aligning with green chemistry principles that emphasize resource efficiency and waste reduction.

In conclusion, CAS No 343372-54-3 represents a cutting-edge material with multifaceted applications across diverse scientific domains. Its unique chemical structure endows it with exceptional electronic properties that are highly sought after in modern technologies. As research continues to uncover new potentials for this compound, it stands poised to make significant contributions to both academic advancements and industrial innovations.

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